molecular formula C10H13Cl B13079657 1-(Chloromethyl)-3-propylbenzene

1-(Chloromethyl)-3-propylbenzene

Cat. No.: B13079657
M. Wt: 168.66 g/mol
InChI Key: DORJRWIFNFLSDA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and a propyl group (-C3H7) at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-propylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-propylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves the gas-phase photochemical reaction of 3-propylbenzene with chlorine. This method is efficient and allows for large-scale production. The reaction proceeds via a free radical mechanism, where chlorine atoms react with the aromatic compound to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-propylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Alcohols: Formed from nucleophilic substitution.

    Carboxylic Acids/Aldehydes: Formed from oxidation.

    Methyl Derivatives: Formed from reduction.

Scientific Research Applications

1-(Chloromethyl)-3-propylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of polymers and resins.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Industrial Chemistry: Employed in the production of specialty chemicals and additives

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-propylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to various substitution reactions. The benzene ring provides stability to the molecule, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Benzyl Chloride: Similar structure with a chloromethyl group attached to a benzene ring but lacks the propyl group.

    3-Propylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(Chloromethyl)-4-propylbenzene: Similar structure but with the propyl group at the 4 position instead of the 3 position.

Uniqueness: The positioning of these groups on the benzene ring influences the compound’s chemical behavior and suitability for specific reactions .

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(chloromethyl)-3-propylbenzene

InChI

InChI=1S/C10H13Cl/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3

InChI Key

DORJRWIFNFLSDA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)CCl

Origin of Product

United States

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